molecular formula C6H7NS B1592359 2-Ethenyl-4-methyl-1,3-thiazole CAS No. 45534-10-9

2-Ethenyl-4-methyl-1,3-thiazole

Cat. No. B1592359
CAS RN: 45534-10-9
M. Wt: 125.19 g/mol
InChI Key: FGAITABUZKUUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-4-methyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family of molecules . It is commonly used as a flavoring and fragrance agent . This compound can be found in coffee and is used to flavor baked goods, candy, coffee, cocoa, nuts, savory, and meat dishes . It is also used as a safe and effective flavoring agent for use in animal feed .


Molecular Structure Analysis

The molecular structure of 2-Ethenyl-4-methyl-1,3-thiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C6H7NS/c1-3-6-4-8-5(2)7-6/h3-4H,1H2,2H3 and the InChI key is GNKYWCCWNZWGQF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Ethenyl-4-methyl-1,3-thiazole has a molecular weight of 125.19 . The storage temperature is -10 degrees Celsius .

Safety And Hazards

2-Ethenyl-4-methyl-1,3-thiazole is classified as a hazardous chemical. It has been assigned the signal word “Danger” and is associated with hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and using personal protective equipment as required .

Future Directions

Thiazoles, including 2-Ethenyl-4-methyl-1,3-thiazole, have diverse biological activities and are found in many potent biologically active compounds . They have been used in the development of various drugs and biologically active agents . Future research may focus on exploring the therapeutic potential of thiazole derivatives and developing new compounds related to this scaffold .

properties

IUPAC Name

2-ethenyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-3-6-7-5(2)4-8-6/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAITABUZKUUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602967
Record name 2-Ethenyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethenyl-4-methyl-1,3-thiazole

CAS RN

45534-10-9
Record name 2-Ethenyl-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45534-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethenyl-4-methyl-1,3-thiazole
Reactant of Route 2
2-Ethenyl-4-methyl-1,3-thiazole
Reactant of Route 3
2-Ethenyl-4-methyl-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-Ethenyl-4-methyl-1,3-thiazole
Reactant of Route 5
2-Ethenyl-4-methyl-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2-Ethenyl-4-methyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.